Tos-PEG4-NH-Boc: A Technical Guide for Researchers in Drug Development
Tos-PEG4-NH-Boc: A Technical Guide for Researchers in Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Tos-PEG4-NH-Boc, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document details the molecule's chemical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and generalized experimental protocols for its use.
Executive Summary
Tos-PEG4-NH-Boc is a specialized chemical linker designed for covalent conjugation in the development of complex biomolecules, most notably PROTACs. Its structure incorporates three key functional components: a tosyl (Tos) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of reactive and protecting groups allows for sequential and controlled conjugation of two different molecular entities, a crucial step in the synthesis of heterobifunctional molecules. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Chemical Properties and Data Presentation
Tos-PEG4-NH-Boc is identified by the CAS Number 1246999-33-6. While extensive experimental data on its physicochemical properties are not widely published, its fundamental characteristics are summarized below.
| Property | Data | Source |
| Chemical Name | tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethyl}carbamate | --INVALID-LINK-- |
| Synonyms | PROTAC Linker 7, t-Boc-N-Amido-PEG4-Tos | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1246999-33-6 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₃NO₈S | --INVALID-LINK-- |
| Molecular Weight | 447.54 g/mol | --INVALID-LINK-- |
| Appearance | Solid Powder | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility | Data not publicly available; expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| Stability | Stable under recommended storage conditions (Dry, dark, and at -20°C for long-term storage). | --INVALID-LINK-- |
Core Application: PROTAC Synthesis
The primary application of Tos-PEG4-NH-Boc is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of Tos-PEG4-NH-Boc is ideally suited for this purpose. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for the attachment of one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand), typically through a reaction with a hydroxyl or amine group on the ligand. The Boc-protected amine provides an orthogonal reactive site. Once the first ligand is attached, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand, usually via an amide bond formation with a carboxylic acid.
Logical Workflow for PROTAC Synthesis using Tos-PEG4-NH-Boc
Caption: A generalized workflow for the synthesis of a PROTAC molecule using Tos-PEG4-NH-Boc.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Experimental Protocols
The following are generalized, representative protocols for the key reactions involving Tos-PEG4-NH-Boc. Researchers should optimize these conditions for their specific ligands and substrates.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the conjugation of a molecule containing a hydroxyl or amine nucleophile (Ligand-XH, where X is O or NH) to the tosyl end of Tos-PEG4-NH-Boc.
Materials:
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Ligand-XH (e.g., E3 ligase ligand)
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Tos-PEG4-NH-Boc
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Anhydrous N,N-Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
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Stir plate and stir bar
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Reaction vessel and nitrogen or argon atmosphere setup
Procedure:
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Dissolve Ligand-XH (1.0 eq) and Tos-PEG4-NH-Boc (1.1 eq) in anhydrous DMF.
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Add a base, such as K₂CO₃ (3.0 eq) or DIPEA (3.0 eq), to the solution.
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Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature or elevated temperature (e.g., 60-80°C) until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting product (Ligand-X-PEG4-NH-Boc) by column chromatography.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
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Ligand-X-PEG4-NH-Boc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Stir plate and stir bar
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Reaction vessel
Procedure:
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Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
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Co-evaporate with a solvent like toluene (3x) to ensure complete removal of residual TFA.
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The resulting TFA salt of the amine (Ligand-X-PEG4-NH₃⁺TFA⁻) can often be used directly in the next step without further purification.
Protocol 3: Amide Coupling
This protocol describes the formation of an amide bond between the deprotected amine and a carboxylic acid-containing ligand (Ligand'-COOH).
Materials:
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Ligand-X-PEG4-NH₂ (as TFA salt)
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Ligand'-COOH
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Anhydrous DMF
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Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA
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Stir plate and stir bar
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Reaction vessel and inert atmosphere setup
Procedure:
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Dissolve Ligand'-COOH (1.0 eq), the amine TFA salt from the previous step (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
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Add DIPEA (3.0-4.0 eq) to neutralize the TFA salt and facilitate the coupling reaction.
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Stir the reaction mixture under an inert atmosphere at room temperature until completion, as monitored by TLC or LC-MS.
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Work up the reaction as described in Protocol 4.1 (dilution, washing, drying, and concentration).
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Purify the final PROTAC molecule by preparative HPLC or column chromatography.
Conclusion
Tos-PEG4-NH-Boc is a valuable and versatile tool for the construction of heterobifunctional molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure with orthogonal reactivity allows for a controlled and stepwise synthesis of PROTACs. The inclusion of a PEG4 spacer is known to improve the physicochemical properties of the final compound, which is often a critical factor in developing effective therapeutics. While detailed experimental data for this specific linker is sparse in the public domain, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in research and drug development.
